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molecular formula C13H17NO3 B8435548 Butyl 4-Oxo-4-(3-Pyridyl)butanoate

Butyl 4-Oxo-4-(3-Pyridyl)butanoate

Cat. No. B8435548
M. Wt: 235.28 g/mol
InChI Key: KBMIVGNEKKCADV-UHFFFAOYSA-N
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Patent
US06399606B1

Procedure details

A solution of 3-pyridinecarboxaldehyde (26.8 g) in dimethyl formamide (DMF, 100 mL) was added over 10 min. to a stirred solution of sodium cyanide (7.0 g) in DMF (200 mL) at room temperature under dry nitrogen. The solution was stirred for 30 min. and n-butyl acrylate (32 g) in DMF (200 mL) was added dropwise over 60 min. The reaction mixture was stirred for 3 h. Acetic acid (20 mL) and water (80 mL) were added and stirring was continued for 10 minutes. The solution was concentrated under reduced pressure, dissolved in ethyl acetate (600 mL), washed with water (3×200 mL), brine (200 mL) and dried (Na2SO4). The solution was filtered, concentrated and distilled at 140° C. at 0.5 mm/Hg to give 18.2 g of the title compound as an oil; ESMS (M+1)+236.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[C-]#N.[Na+].[C:12]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:15])[CH:13]=[CH2:14].C(O)(=O)C>CN(C)C=O.O>[O:8]=[C:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[CH2:14][CH2:13][C:12]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
7 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (600 mL)
WASH
Type
WASH
Details
washed with water (3×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled at 140° C. at 0.5 mm/Hg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CCC(=O)OCCCC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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